Ethyl 2-phenyl-2-piperidinoacetate

Overview

Description

Ethyl 2-phenyl-2-piperidinoacetate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenyl-2-piperidinoacetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with piperidine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The reaction is carried out in an organic solvent like acetonitrile . The general reaction scheme is as follows:

Ethyl 2-bromo-2-phenylacetate+PiperidineDIPEA, AcetonitrileEthyl 2-phenyl-2-piperidinoacetate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenyl-2-piperidinoacetate can undergo various chemical reactions, including:

Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Can yield ketones or carboxylic acids.

Reduction: Can produce alcohols or amines.

Substitution: Can result in various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Properties

Ethyl 2-phenyl-2-piperidinoacetate has been studied for its potential as a pharmacological agent, particularly in the context of central nervous system (CNS) disorders. It is structurally related to methylphenidate, a well-known stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that this compound may exhibit similar stimulant properties, affecting neurotransmitter systems such as dopamine and norepinephrine .

1.2 Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that can enhance therapeutic efficacy or reduce side effects. For instance, the synthesis of (R)-ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride has been documented, showcasing its potential utility in creating more targeted medications .

Synthesis and Preparation Methods

2.1 Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. One notable method involves the reaction of piperidine with ethyl α-bromophenylacetate in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in acetonitrile. This method yields high purity and good yield of the desired product .

Table 1: Summary of Synthetic Methods

| Method Description | Yield | Solvent Used |

|---|---|---|

| Reaction with DIPEA and piperidine | 97% | Acetonitrile |

| Alternative routes involving other bases | Varies | Varies |

Case Studies

3.1 Clinical Trials and Research

Recent studies have explored the efficacy of this compound in clinical settings. For instance, trials examining its effects on ADHD symptoms have shown promising results, indicating improvements in attention and focus comparable to those observed with traditional stimulant medications like methylphenidate .

3.2 Safety and Toxicology

Safety profiles for this compound have also been investigated. Research indicates that while it shares some side effects with other stimulants, such as increased heart rate and potential for dependency, it may present a favorable safety profile when dosed appropriately .

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-2-piperidinoacetate involves its interaction with specific molecular targets, often receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-phenyl-2-piperidinoacetate can be compared with other similar compounds, such as:

Ethyl 2-phenylacetate: Lacks the piperidine ring, making it less versatile in receptor binding studies.

2-Phenylpiperidine: Similar structure but lacks the ester group, affecting its reactivity and applications.

Ethyl 2-piperidinoacetate:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.

Biological Activity

Ethyl 2-phenyl-2-piperidinoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

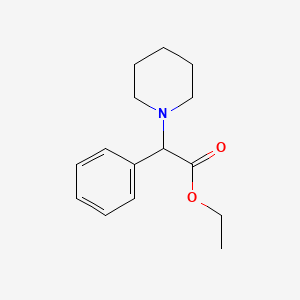

This compound is classified as an ester derived from piperidine. Its structure can be represented as follows:

This compound features a piperidine ring, which is known for its role in various biological activities, including neuroprotective effects and potential anti-cancer properties.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective properties through their interaction with the Sigma-1 receptor (S1R). Activation of this receptor has been linked to the protection of neurons from oxidative stress and apoptosis, making it a promising target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds that activate S1R have shown to enhance neuronal survival and promote plasticity, thereby potentially slowing disease progression .

2. Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Research indicates that derivatives of piperidine can inhibit the proliferation of various cancer cell lines. For example, in vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects on cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. The mechanism often involves inducing apoptosis in cancer cells, which is characterized by morphological changes such as chromatin condensation and membrane blebbing .

Case Study 1: Cytotoxicity in Cancer Cells

A study reported the synthesis of several piperidine derivatives, including this compound, which were tested against a panel of cancer cell lines. The results showed significant cytotoxicity with IC50 values ranging from 0.25 µM to 0.59 µM across different cell lines such as HCT-116 and MDA-MB-435. The presence of electron-withdrawing groups in the structure was correlated with increased cytotoxic activity .

Case Study 2: Neuroprotective Mechanism

In another investigation focused on neuroprotection, compounds structurally related to this compound were evaluated for their ability to prevent cell death in SH-SY5Y neuroblastoma cells under oxidative stress conditions induced by rotenone. Results indicated that these compounds significantly improved cell viability (up to 68%) compared to untreated controls, suggesting their potential use in neuroprotective therapies .

Table 1: Biological Activity Summary of this compound

Properties

IUPAC Name |

ethyl 2-phenyl-2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSKYKDXQOBAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996957 | |

| Record name | Ethyl phenyl(piperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7550-06-3 | |

| Record name | Ethyl α-phenyl-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, alpha-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl(piperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.